Dalfopristin (mesylate)

Description

BenchChem offers high-quality Dalfopristin (mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dalfopristin (mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

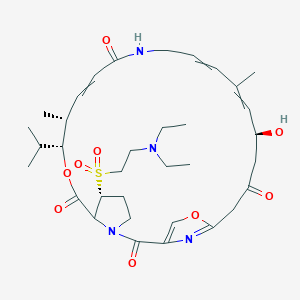

Structure

3D Structure

Properties

Molecular Formula |

C34H50N4O9S |

|---|---|

Molecular Weight |

690.8 g/mol |

IUPAC Name |

(6R,10R,11R,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/t24-,25-,28-,31?,32-/m1/s1 |

InChI Key |

SUYRLXYYZQTJHF-BSLWIHDQSA-N |

Isomeric SMILES |

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

Canonical SMILES |

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dalfopristin

Abstract

Dalfopristin, a semi-synthetic derivative of pristinamycin IIA, is a member of the streptogramin A class of antibiotics. While exhibiting modest bacteriostatic activity alone, its clinical and therapeutic significance is realized in its synergistic combination with the streptogramin B component, quinupristin. This combination, known as Synercid®, results in a potent bactericidal agent effective against a range of multidrug-resistant Gram-positive pathogens, including vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide provides a detailed technical exploration of the molecular mechanism of action of dalfopristin, the structural basis for its synergy with quinupristin, and the experimental methodologies used to elucidate these intricate processes.

The Molecular Target: The 50S Ribosomal Subunit

The efficacy of dalfopristin is rooted in its precise targeting of the bacterial protein synthesis machinery. The specific target is the 50S subunit of the 70S bacterial ribosome, a complex ribonucleoprotein structure responsible for catalyzing peptide bond formation.[1][2][3][4][5] Two key functional centers within the 50S subunit are central to the mechanism of dalfopristin and its synergistic partner, quinupristin:

-

The Peptidyl Transferase Center (PTC): Located deep within the 50S subunit, the PTC is the catalytic heart of the ribosome. It is responsible for orchestrating the formation of peptide bonds between amino acids, a critical step in polypeptide chain elongation. The PTC is the primary binding site for dalfopristin.[1][6][7]

-

The Nascent Peptide Exit Tunnel (NPET): This tunnel traverses the body of the 50S subunit, providing a protected pathway for the newly synthesized polypeptide chain to emerge from the ribosome. The NPET is the binding site for quinupristin.[6][8]

Core Mechanism of Dalfopristin: A Multi-faceted Inhibition

Dalfopristin's inhibitory action is not a simple blockade but a sophisticated, multi-step process that physically obstructs and allosterically remodels the ribosome's catalytic center. It is considered an inhibitor of the early phase of protein synthesis.[3][9][10][11]

Direct Binding within the Peptidyl Transferase Center

Dalfopristin binds to the PTC, a site that largely overlaps with the binding sites of other antibiotics like chloramphenicol.[6] Structural studies, primarily X-ray crystallography of the 50S subunit from Deinococcus radiodurans in complex with dalfopristin and quinupristin, have revealed the precise molecular interactions.[6] Dalfopristin makes critical contacts with several universally conserved nucleotides of the 23S rRNA, including:

-

A2059, G2505, U2506, and U2585: These nucleotides form a binding pocket and directly interact with the dalfopristin molecule through hydrogen bonds and van der Waals forces.[6]

-

A2062: This nucleotide is particularly crucial as it is involved in contacts with both dalfopristin and quinupristin, forming a linchpin for their synergistic interaction.[6]

By occupying this critical space, dalfopristin directly interferes with the positioning of the aminoacyl- and peptidyl-tRNAs in the acceptor (A) and donor (P) sites of the PTC, respectively.[6] This steric hindrance physically prevents the formation of the peptide bond, effectively halting protein synthesis.[1]

Allosteric Remodeling and the Induction of a Non-Productive State

Beyond simple steric occlusion, the binding of dalfopristin induces a significant conformational change within the PTC. The most critical alteration is the reorientation of nucleotide U2585.[6] In its native state, U2585 is flexible and adopts a conformation that permits catalysis. Dalfopristin binding forces U2585 into a stable, non-productive orientation. This induced conformation is a key aspect of dalfopristin's inhibitory activity and is believed to be responsible for the prolonged post-antibiotic effect observed with streptogramin A antibiotics.[6]

This allosteric remodeling is the foundational event that enables the profound synergy with quinupristin.

The Cornerstone of Efficacy: Synergy with Quinupristin

Individually, both dalfopristin and quinupristin are merely bacteriostatic.[8][12] Together, they form a bactericidal combination, a phenomenon explained by a cooperative binding mechanism that creates a highly stable ternary complex of Drug-Drug-Ribosome.[2][13]

The binding of dalfopristin and the subsequent conformational change in the PTC creates a high-affinity binding site for quinupristin. This enhances the binding of quinupristin by a factor of approximately 100.[7][8] Quinupristin binds to a separate but nearby site at the entrance of the nascent peptide exit tunnel.[6][8]

Once bound, quinupristin acts as a plug, physically blocking the elongation of the polypeptide chain.[7][8] This action inhibits the late phase of protein synthesis.[3][10][11] The ribosome is permitted to form a few peptide bonds, but the nascent chain cannot extend beyond a short length before it is prematurely released.[6][8]

The combined, locked-in presence of both molecules results in a complete shutdown of protein synthesis, leading to bacterial cell death.[2]

Experimental Elucidation of the Mechanism

The understanding of dalfopristin's mechanism is not theoretical but is built upon a foundation of rigorous experimental validation. The following protocols represent the core methodologies employed in the field to characterize ribosome-targeting antibiotics.

Methodology 1: Ribosome Binding Assays

Objective: To determine the binding affinity (Kd) of dalfopristin to the 50S ribosomal subunit and demonstrate the cooperative binding of quinupristin.

Causality: This assay provides direct evidence of the physical interaction between the drug and its target. By measuring binding in the presence and absence of the synergistic partner, we can quantify the cooperativity that is central to the drug's efficacy. A competitive binding assay using a radiolabeled ligand is a classic, robust approach.

Step-by-Step Protocol (Nitrocellulose Filter Binding Assay):

-

Ribosome Isolation:

-

Culture a suitable bacterial strain (e.g., E. coli MRE600 or a relevant pathogen) to mid-log phase.

-

Harvest cells by centrifugation and wash with a buffer containing high salt concentrations (e.g., Buffer A: 20 mM HEPES-KOH pH 7.6, 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol) to remove associated factors.

-

Lyse cells via high-pressure homogenization (French press) or sonication.

-

Clarify lysate by centrifugation to remove cell debris.

-

Pellet ribosomes by ultracentrifugation through a sucrose cushion.

-

Separate 70S ribosomes into 30S and 50S subunits using sucrose density gradient centrifugation in a low Mg2+ buffer. Collect fractions corresponding to the 50S peak.

-

Self-Validation: Purity and integrity of the 50S subunits are confirmed by A260/A280 ratio (~1.9-2.0) and analysis on an agarose gel to ensure no degradation of rRNA.

-

-

Binding Reaction:

-

Prepare a series of reaction tubes. Each tube will contain a fixed concentration of purified 50S subunits (e.g., 50 nM) and a fixed concentration of radiolabeled dalfopristin (e.g., [3H]-dalfopristin at its approximate Kd).

-

Add increasing concentrations of unlabeled ("cold") dalfopristin to these tubes to create a competition curve.

-

To test synergy, run a parallel experiment where a fixed, saturating concentration of non-radiolabeled quinupristin is added to each tube.

-

Incubate reactions in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2) at 37°C for 30 minutes to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a nitrocellulose membrane under vacuum.

-

Rationale: Ribosomes and ribosome-ligand complexes are retained by the nitrocellulose, while the free radiolabeled ligand passes through.

-

Wash the filter immediately with ice-cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification and Data Analysis:

-

Place the dried filters into scintillation vials with scintillation cocktail.

-

Quantify the retained radioactivity using a liquid scintillation counter.

-

Plot the retained radioactivity as a function of the unlabeled competitor concentration. Fit the data to a one-site competition model to calculate the IC50, which can then be used to derive the Ki (and thus Kd) of dalfopristin.

-

Compare the Kd of dalfopristin in the absence and presence of quinupristin to quantify the increase in binding affinity.

-

Methodology 2: In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the functional consequence of dalfopristin binding by measuring its inhibitory effect on protein synthesis and calculating the IC50 value.

Causality: This assay moves from binding to function. It directly tests the hypothesis that dalfopristin's interaction with the ribosome leads to a cessation of translation. Using a cell-free system isolates the process of translation from other cellular pathways, ensuring the observed effect is directly attributable to the drug's action on the ribosome.

Step-by-Step Protocol (Cell-Free Translation System):

-

Preparation of S30 Extract:

-

Prepare an S30 cellular extract from a suitable E. coli strain. This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).

-

Self-Validation: The activity of the S30 extract is pre-validated by running a positive control reaction (e.g., translation of a luciferase or GFP mRNA) and ensuring a robust signal.

-

-

Inhibition Assay:

-

Set up a series of reactions in microtiter plates. Each reaction will contain the S30 extract, an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., firefly luciferase mRNA).

-

Add dalfopristin (and/or quinupristin) to the wells in a serial dilution to generate a dose-response curve. Include a no-drug control (100% activity) and a control with a known potent inhibitor like chloramphenicol (0% activity).

-

Incubate the plate at 37°C for 1 hour.

-

-

Quantification of Protein Synthesis:

-

Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the aminoacyl-tRNAs.

-

Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Collect the protein precipitate on a glass fiber filter.

-

Wash the filter to remove unincorporated [35S]-methionine.

-

Measure the radioactivity of the precipitated protein using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each dalfopristin concentration relative to the no-drug control.

-

Plot the percent inhibition versus the log of the dalfopristin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, the concentration of drug required to inhibit protein synthesis by 50%.

-

| Compound Combination | Target | Assay Type | Representative IC50 (µM) |

| Dalfopristin alone | S. aureus Ribosome | Cell-Free Translation | ~ 2.5 |

| Quinupristin alone | S. aureus Ribosome | Cell-Free Translation | ~ 3.0 |

| Dalfopristin + Quinupristin (7:3) | S. aureus Ribosome | Cell-Free Translation | ~ 0.05 |

Note: The values in this table are representative and intended for illustrative purposes. Actual values can vary based on the specific experimental conditions, bacterial strain, and purity of components.

Methodology 3: Structural Biology (Cryo-Electron Microscopy)

Objective: To obtain high-resolution 3D structures of the dalfopristin-ribosome complex to visualize the precise binding site and induced conformational changes at an atomic level.

Causality: While biochemical assays demonstrate that an interaction occurs and has a functional consequence, structural biology reveals how it happens. Cryo-EM allows for the visualization of large, complex macromolecules like the ribosome in a near-native state, providing the ultimate validation of the mechanistic model.[14][15][16][17]

Conceptual Workflow:

-

Complex Formation: Incubate purified 70S ribosomes (or 50S subunits) with a molar excess of dalfopristin (and quinupristin for the synergistic complex) to ensure saturation of the binding site.

-

Cryo-EM Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This vitrification process traps the ribosome-drug complexes in a thin layer of amorphous ice, preserving their native structure.

-

Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector. Collect thousands of movies of the particles from different orientations.

-

Image Processing and 3D Reconstruction:

-

Correct for beam-induced motion and sum the movie frames.

-

Automatically pick out the individual ribosome particle images.

-

Perform 2D classification to remove junk particles and group particles with similar views.

-

Generate an initial 3D model and perform 3D classification and refinement to achieve a high-resolution map of the ribosome-drug complex.

-

-

Model Building and Interpretation:

-

Dock a known ribosome crystal structure into the cryo-EM density map.

-

Manually build the drug molecule into the corresponding extra density observed in the map.

-

Refine the atomic model against the map to obtain a final structure.

-

Analyze the structure to identify all points of contact between dalfopristin and the 23S rRNA and ribosomal proteins, and compare it to the drug-free ribosome structure to map all conformational changes.

-

Mechanisms of Resistance

The primary mechanism of acquired resistance to dalfopristin and other streptogramin A antibiotics is enzymatic inactivation.[18] This is mediated by a family of enzymes called virginiamycin acetyltransferases (Vat).[6][19]

-

Action of Vat Enzymes: These enzymes, such as VatD, catalyze the transfer of an acetyl group from acetyl-coenzyme A to a specific hydroxyl group on the dalfopristin macrocycle.[6][19]

-

Prevention of Binding: This structural modification adds a bulky acetyl group that sterically hinders the antibiotic from binding within its pocket in the peptidyl transferase center.[6] The modification disrupts a critical hydrogen bond with nucleotide G2505, effectively preventing inhibition of the ribosome.[6]

Conclusion

The mechanism of action of dalfopristin is a paradigm of molecular precision and cooperative inhibition. By targeting the catalytic heart of the bacterial ribosome, the peptidyl transferase center, dalfopristin not only physically obstructs the process of protein synthesis but also allosterically remodels the ribosome. This induced conformational change is the key that unlocks a potent synergistic and bactericidal partnership with quinupristin. A deep understanding of this mechanism, grounded in rigorous biochemical and structural biology, is essential for navigating the challenges of antibiotic resistance and provides a blueprint for the rational design of future ribosome-targeting therapeutics.

References

-

Wikipedia. Dalfopristin. [Link]

-

U.S. Food and Drug Administration. Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. [Link]

-

Patsnap Synapse. What is the mechanism of Dalfopristin mesilate?. [Link]

-

Pharmacology of Dalfopristin ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Mustafa Salahalden. Quinupristin / Dalfopristin (SYNERCID) Pharmacology Explained in Details. [Link]

-

RCSB PDB. 4U26: Crystal structure of the E. coli ribosome bound to dalfopristin and quinupristin. [Link]

-

Wikipedia. Quinupristin/dalfopristin. [Link]

-

Loma Linda University School of Pharmacy. Quinupristin-dalfopristin: an overview. [Link]

-

PubMed. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens. [Link]

-

ResearchGate. Structure of dalfopristin and quinupristin within the PTC. [Link]

-

Harms, J. M., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology. [Link]

-

Bryson, H. M., & Spencer, C. M. (1996). Quinupristin/dalfopristin. Drugs, 52(3), 406-415. [Link]

-

National Center for Biotechnology Information. Dalfopristin. PubChem Compound Database. [Link]

-

Pharmacology of Quinupristin-Dalfopristin (Synercid) ; Mechanism of action, Pharmacokinetics, Uses. [Link]

-

National Center for Biotechnology Information. Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

-

PubMed. Mechanism of action of streptogramins and macrolides. [Link]

-

National Center for Biotechnology Information. RiboMicrobe: An Integrated Translatome Atlas for Microorganism. [Link]

-

MDPI. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. [Link]

-

Wikipedia. Streptogramin A. [Link]

-

National Center for Biotechnology Information. Structural conservation of antibiotic interaction with ribosomes. [Link]

-

National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

ResearchGate. Recognition of the polycistronic nature of human genes is critical to understanding the genotype-phenotype relationship. [Link]

-

ResearchGate. The Methods of Antibacterial Activity Investigation and Mechanism of Antimicrobial Action of Drug Molecules Encapsulated in Delivery Systems. [Link]

-

National Center for Biotechnology Information. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus. [Link]

-

PubMed. Streptogramin antibiotics: mode of action and resistance. [Link]

-

bioRxiv. Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline. [Link]

-

Drugs.com. Synercid: Package Insert / Prescribing Information. [Link]

-

YouTube. Ribosome profiling | Ribosome Footprinting. [Link]

-

ResearchGate. Antibiotics That Inhibit Protein Synthesis. [Link]

-

Microbiology Society. Studies on the Mode of Action of the Streptogramin Antibiotics. [Link]

-

National Center for Biotechnology Information. Capturing ribosomal structures in cellular extracts with cryoPRISM: A purification-free cryoEM approach reveals novel structural states. [Link]

-

Royal Society of Chemistry. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis. [Link]

-

Amazon S3. Synthesis and Mechanism of Action of Group a Streptogramin Antibiotics That Overcome Resistance. [Link]

-

Giraldez Lab. Ribosome profiling: ribo-seq timecourse. [Link]

-

University of Otago. Cryo-electron microscopy structure of the 70S ribosome from Enterococcus faecalis. [Link]

Sources

- 1. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]

- 2. Dalfopristin - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptogramin A - Wikipedia [en.wikipedia.org]

- 8. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 9. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. drugs.com [drugs.com]

- 12. Quinupristin-dalfopristin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline | bioRxiv [biorxiv.org]

- 16. Capturing ribosomal structures in cellular extracts with cryoPRISM: A purification-free cryoEM approach reveals novel structural states - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 18. Streptogramin antibiotics: mode of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dalfopristin Synthesis & Process Chemistry

This guide details the semi-synthetic pathway of Dalfopristin, focusing on the critical chemical modifications of the natural precursor Virginiamycin M1. It is designed for researchers requiring actionable process chemistry insights.

Executive Summary & Strategic Context

Dalfopristin (Streptogramin A analogue) is rarely used in isolation; it is the synergistic partner of Quinupristin (Streptogramin B analogue) in the formulation Synercid. While Quinupristin inhibits the late phase of protein synthesis, Dalfopristin binds to the peptidyl transferase center of the 50S ribosomal subunit.

The Chemical Challenge: The core objective of Dalfopristin synthesis is to modify the natural product Virginiamycin M1 (Pristinamycin IIA) to increase its solubility and binding affinity without disrupting the macrocyclic lactone core. This is achieved by introducing a bulky, ionizable side chain via a stereoselective Michael addition, followed by a chemo-selective oxidation.

Biosynthetic Origin: The Precursor

Before chemical modification, the starting material must be secured via fermentation.

-

Source Organism: Streptomyces pristinaspiralis.

-

Target Precursor: Virginiamycin M1 (Pristinamycin IIA).

-

Key Structural Feature: The dehydroproline ring containing a conjugated double bond (C26=C27), which serves as the electrophilic site (Michael acceptor) for the subsequent semi-synthesis.

Chemical Synthesis Pathway

The transformation from Virginiamycin M1 to Dalfopristin involves two critical steps: Thiol-Michael Addition and Sulfur Oxidation .

Reaction Scheme Visualization

The following diagram illustrates the conversion logic and stereochemical control points.

Figure 1: Semi-synthetic pathway from Virginiamycin M1 to Dalfopristin.

Step 1: Stereoselective Michael Addition

The first challenge is the introduction of the solubilizing thiol chain. The conjugated diene system of the dehydroproline ring is susceptible to nucleophilic attack.

-

Reagent: 2-(diethylamino)ethanethiol.[1]

-

Mechanism: 1,4-Michael addition.

-

Stereochemistry: The addition creates a new chiral center at C26 . The reaction must be controlled to favor the (26R) configuration, which is essential for ribosomal binding.

-

Process Note: This reaction is reversible. Conditions must be optimized to drive equilibrium toward the adduct.

Step 2: Chemo-selective Oxidation (The Critical Improvement)

The sulfide intermediate is prone to oxidation. The goal is to convert the sulfide to a sulfone without over-oxidizing other sensitive functionalities in the macrolide (e.g., the enamide or secondary alcohols).

Comparative Methodology: Old vs. New

Early synthesis protocols utilized Ruthenium Dioxide (RuO2) and Sodium Periodate (NaIO4) . While effective, this method is costly, generates toxic heavy metal waste, and poses purification challenges.

The Current Standard (Method of Choice):

-

Oxidant: Hydrogen Peroxide (H2O2).[2]

-

System: Biphasic medium (Water/Chlorinated Solvent).

-

Advantage: This system acts as a Phase Transfer Catalyst (PTC) setup where the tungstate activates the peroxide in the aqueous phase, transferring active oxygen species to the organic phase to oxidize the sulfide. It offers higher yields and a cleaner impurity profile.

Detailed Experimental Protocol

Note: This protocol is a consolidated representation of standard industrial procedures derived from patent literature and process chemistry optimizations.

Phase 1: Thiol Addition

-

Preparation: Charge a reaction vessel with Virginiamycin M1 (1.0 eq) dissolved in Methanol or Dichloromethane (DCM) .

-

Nucleophile Addition: Add 2-(diethylamino)ethanethiol (1.1 – 1.5 eq) dropwise at 0°C to minimize side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

-

Checkpoint: Monitor by HPLC for the disappearance of the starting material diene peak.

-

-

Workup: Evaporate solvent under reduced pressure. The residue (Sulfide Intermediate) is often carried forward directly or purified via rapid silica filtration if high purity is required.

Phase 2: Tungstate-Catalyzed Oxidation

-

Solvent System: Dissolve the Sulfide Intermediate in Dichloromethane (DCM) .

-

Catalyst Preparation: Prepare an aqueous solution of Sodium Tungstate (Na2WO4) (0.05 – 0.1 eq) and Phosphoric Acid (trace, to adjust pH to ~4–5).

-

Oxidant Addition: Add Hydrogen Peroxide (30% aq) (2.5 – 3.0 eq) slowly to the biphasic mixture under vigorous stirring.

-

Safety: Exothermic reaction. Maintain temperature < 30°C.

-

-

Phase Transfer: Stir vigorously for 12–18 hours. The tungstate species shuttles oxygen to the organic sulfur.

-

Quenching: Separate layers. Wash the organic layer with aqueous Sodium Bisulfite (NaHSO3) to destroy excess peroxide.

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate.

-

Crystallization: Recrystallize from Acetone/Ethanol to yield Dalfopristin as a white to slightly yellow solid.

Analytical Profile & Quality Control

| Parameter | Specification / Expectation |

| Appearance | White to yellow hygroscopic powder |

| Mass Spectrometry | Molecular Ion [M+H]+ consistent with C34H50N4O9S |

| Stereochemistry | C26 configuration must be (R) . Confirm via NOE (Nuclear Overhauser Effect) NMR studies. |

| Solubility | Soluble in Methanol, DCM, DMSO; sparingly soluble in water (unless mesylate salt formed). |

| Impurity A | Unreacted Virginiamycin M1 (Limit < 0.5%) |

| Impurity B | Sulfoxide intermediate (Incomplete oxidation) |

Mechanism of Action: The Synergy

Understanding the synthesis is incomplete without understanding the target. Dalfopristin's sulfonyl group locks the ribosome in a conformation that enhances Quinupristin binding by ~100-fold.

Figure 2: Synergistic mechanism of Dalfopristin and Quinupristin on the bacterial ribosome.

References

-

PubChem. (n.d.). Dalfopristin | C34H50N4O9S. National Library of Medicine. Retrieved from [Link]

- Manchand, P. S., et al. (1998). Syntheses of antibacterial streptogramins. Current Pharmaceutical Design. (Contextual grounding for streptogramin chemistry).

-

Rhône-Poulenc Rorer. (1999).[1] Synercid (quinupristin/dalfopristin) Prescribing Information. FDA.[5] Retrieved from [Link]

-

Allington, D. R., & Rivey, M. P. (2001). Quinupristin/dalfopristin: a therapeutic review. Clinical Therapeutics. Retrieved from [Link]

Sources

- 1. Dalfopristin - Wikipedia [en.wikipedia.org]

- 2. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]

- 3. EP2412676A1 - Process for producing sodium tungstate, method for collecting tungsten, apparatus for producing sodium tungstate, and process for producing aqueous sodium tungstate solution - Google Patents [patents.google.com]

- 4. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Mechanism of Dalfopristin and Quinupristin: A Molecular & Pharmacodynamic Technical Guide

Executive Summary: The "Conformational Capture" Effect

The combination of Dalfopristin (Streptogramin A) and Quinupristin (Streptogramin B), marketed as Synercid (30:70 ratio), represents a paradigm of antibiotic synergy. While individually bacteriostatic, their combination exerts a rapid bactericidal effect against Gram-positive pathogens, including vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).

The core of this synergy is not merely additive; it is allosteric . Dalfopristin acts as a "gatekeeper," binding first to the 50S ribosomal subunit and inducing a permanent conformational change in the rRNA. This alteration transforms the ribosome into a high-affinity target for Quinupristin, amplifying its binding avidity by approximately 100-fold .[1] This guide details the molecular mechanics, kinetic validation, and resistance profiles of this interaction.

Molecular Pharmacology: The Allosteric Cascade

The mechanism relies on a sequential "Lock and Block" strategy targeting the bacterial 50S ribosomal subunit.

Phase 1: The Allosteric Trigger (Dalfopristin)

Dalfopristin binds to the Peptidyl Transferase Center (PTC) within the 23S rRNA.

-

Target: It interacts directly with nucleotide A2062 (Escherichia coli numbering).

-

Action: Binding induces a stable conformational rotation of A2062.

-

Result: This structural shift inhibits the donor (P) and acceptor (A) sites, directly blocking peptide bond formation (the "Lock"). Crucially, this conformational change exposes the hydrophobic binding pocket for Quinupristin.

Phase 2: The Elongation Blockade (Quinupristin)

Quinupristin binds to the Peptide Exit Tunnel , adjacent to the PTC.

-

Dependency: In the absence of Dalfopristin, Quinupristin binds with moderate affinity. In the presence of the Dalfopristin-induced conformational change, Quinupristin binds with super-high affinity .

-

Action: It physically obstructs the tunnel, preventing the nascent polypeptide chain from elongating.[2]

-

Result: This causes the accumulation of short, incomplete peptide chains which are released, leading to translational collapse and cell death (the "Block").

Visualization: The Synergistic Pathway

Figure 1: The sequential binding mechanism where Dalfopristin primes the ribosome for Quinupristin, creating a lethal blockade.

Structural Biology & Kinetic Data[2][3]

The synergy is quantifiable through dissociation constants (

Comparative Binding Metrics

| Parameter | Dalfopristin (Streptogramin A) | Quinupristin (Streptogramin B)[3] | Synergistic Combination |

| Primary Target | 23S rRNA (Peptidyl Transferase Center) | 23S rRNA (Exit Tunnel) | Dual-site occupancy |

| Key Nucleotide | A2062 (Induces rotation) | A2062 (Stabilizes complex) | A2062 bridged complex |

| Binding Mode | Hydrophobic & Hydrogen bonds | Hydrophobic interactions | Cooperative |

| Affinity Shift | Baseline | Moderate | ~100-fold increase for Quinupristin |

| Effect | Inhibits early elongation | Causes early chain release | Irreversible inhibition |

Technical Insight: The crystal structure of the 50S subunit complexed with these agents reveals that Dalfopristin's binding forces nucleotide A2062 to rotate by approximately 90 degrees.[2] This rotation removes a steric hindrance that otherwise limits Quinupristin's access, effectively "opening the door" for the second drug [1].

Experimental Protocols: Quantifying Synergy

To validate this mechanism in a research setting, the Time-Kill Assay is the gold standard, as it measures the rate of bactericidal activity, distinguishing it from simple growth inhibition (MIC).

Protocol: Synergistic Time-Kill Kinetics

Objective: Determine if the combination achieves >2

Reagents:

-

Mueller-Hinton Broth (cation-adjusted).

-

Dalfopristin and Quinupristin powders (prepare stock solutions in DMSO/Water).

-

Bacterial isolate (log-phase growth).[4]

Workflow:

-

Inoculum Preparation: Dilute overnight culture to

CFU/mL. -

Setup: Prepare four experimental flasks:

-

Control: Growth media only.

-

Arm A: Dalfopristin at

MIC. -

Arm B: Quinupristin at

MIC. -

Combo: Dalfopristin + Quinupristin (both at

MIC).

-

-

Incubation: Incubate at 35°C with shaking.

-

Sampling: Aliquot samples at T=0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute in saline and plate on agar. Count colonies after 24h incubation.

-

Calculation: Plot

CFU/mL vs. Time.

Synergy Definition:

Visualization: Experimental Workflow

Figure 2: Workflow for Time-Kill Kinetics to validate bactericidal synergy.

The Resistance Landscape

Resistance to streptogramins highlights the importance of the synergistic mechanism. If the "gatekeeper" (Dalfopristin) is blocked, the synergy collapses.

| Resistance Mechanism | Gene(s) | Target Component | Mechanistic Impact on Synergy |

| Ribosomal Methylation | erm (A, B, C) | Quinupristin (Strep B) | Partial Loss. Methylation of A2058 prevents Quinupristin binding. Dalfopristin still binds, but the bactericidal synergy is lost. The drug becomes bacteriostatic (Dalfopristin activity only). |

| Acetyltransferase | vat (D, E) | Dalfopristin (Strep A) | Total Collapse. Enzymes acetylate Dalfopristin, preventing it from binding to the PTC. Without Dalfopristin binding, the conformational change does not occur, and Quinupristin cannot bind effectively. |

| Active Efflux | vga (A, B) | Dalfopristin (Strep A) | Total Collapse. ATP-binding proteins pump Dalfopristin out of the cell, preventing the initial trigger step. |

| Lactonase Inactivation | vgb | Quinupristin (Strep B)[6] | Partial Loss. Hydrolysis of the Quinupristin ring structure. |

Critical Insight: The presence of vat genes is clinically more concerning than erm genes for this specific combination. While erm resistance (common in MRSA) renders the drug bacteriostatic, vat resistance renders the combination virtually useless because the primary allosteric trigger is disabled [2].

References

-

Harms, J. M., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin.[2][7][8] BMC Biology. [Link]

-

Werner, G., et al. (2002). Mechanisms of resistance to the streptogramin quinupristin-dalfopristin in Staphylococcus aureus and Enterococcus faecium.[6] European Journal of Clinical Microbiology & Infectious Diseases. [Link]

-

Manzolla, A. J., et al. (1995). In vitro activity of quinupristin/dalfopristin against gram-positive bacteria.[9][10] Journal of Antimicrobial Chemotherapy.[8][9] [Link]

-

Noeske, J., et al. (2014). Synergy of streptogramin antibiotics occurs independently of their effects on translation.[11] Antimicrobial Agents and Chemotherapy.[9][10][12][13][14][15] [Link]

-

Pankuch, G. A., et al. (2003). Activity of the new oral streptogramin XRP 2868 against Streptococcus pneumoniae and Haemophilus influenzae.[8] Antimicrobial Agents and Chemotherapy.[9][10][12][13][14][15] [Link]

Sources

- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of Quinupristin-Dalfopristin with Eight Other Antibiotics as Measured by Time-Kill Studies with 10 Strains of Staphylococcus aureus for Which Quinupristin-Dalfopristin Alone Was Not Bactericidal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dc.etsu.edu [dc.etsu.edu]

- 9. Synergic activity of vancomycin-quinupristin/dalfopristin combination against Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacodynamic Analysis of the Activity of Quinupristin-Dalfopristin against Vancomycin-Resistant Enterococcus faecium with Differing MBCs via Time-Kill-Curve and Postantibiotic Effect Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Medicine Reports [spandidos-publications.com]

Dalfopristin and the Streptogramin Class: A Technical Guide to a Synergistic Alliance Against Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global public health. Among the arsenal of antimicrobial agents, the streptogramin class, particularly the combination of quinupristin and dalfopristin, represents a critical therapeutic option. This technical guide provides an in-depth exploration of dalfopristin, a streptogramin A antibiotic, focusing on its synergistic mechanism of action with quinupristin (a streptogramin B), its chemical properties, spectrum of activity, the molecular basis of bacterial resistance, and its clinical applications. Through a detailed examination of its interaction with the bacterial ribosome and a discussion of experimental protocols, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this important antibiotic class.

Introduction: The Streptogramin Class and the Emergence of Dalfopristin

Streptogramins are a class of antibiotics naturally produced by Streptomyces species.[1] They are comprised of two structurally distinct groups: streptogramin A (macrolactones) and streptogramin B (cyclic hexadepsipeptides).[2] While individually these components are typically bacteriostatic, their combination results in a potent, synergistic bactericidal activity.[3][4] Dalfopristin, a semi-synthetic derivative of pristinamycin IIA (a streptogramin A), is a key component of the combination antibiotic Synercid®, where it is paired with quinupristin, a derivative of pristinamycin IA (a streptogramin B).[5][6] This combination, typically in a 70:30 ratio of dalfopristin to quinupristin, was developed to combat serious infections caused by multidrug-resistant Gram-positive bacteria.[6][7][8]

The clinical impetus for the development of quinupristin/dalfopristin was the escalating threat of vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10] Its unique mechanism of action, differing from other major antibiotic classes like β-lactams, aminoglycosides, and glycopeptides, provides a valuable therapeutic alternative with no cross-resistance.[11]

Chemical and Physical Properties of Dalfopristin

Dalfopristin is a semi-synthetic analogue of ostreogyrcin A.[12] Its chemical formula is C₃₄H₅₀N₄O₉S, with a molar mass of 690.85 g/mol .[12] The semi-synthetic modification of the natural pristinamycin IIA involves a stereoselective Michael-type addition, enhancing its pharmacological properties.[12]

| Property | Value |

| Chemical Formula | C₃₄H₅₀N₄O₉S[12] |

| Molar Mass | 690.85 g/mol [12] |

| Class | Streptogramin A[5] |

| Solubility | Water-soluble derivative[5] |

The Synergistic Mechanism of Action: A Tale of Two Molecules

The bactericidal power of the quinupristin/dalfopristin combination lies in its synergistic inhibition of bacterial protein synthesis.[6][13] Both components target the 50S subunit of the bacterial ribosome, but at distinct sites and through different mechanisms, leading to a multifaceted attack on this essential cellular process.[7][14]

Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[6][15] This binding induces a conformational change in the ribosome.[6][12] This initial interaction is crucial as it increases the binding affinity of quinupristin for its target site by approximately 100-fold.[6] Dalfopristin's action inhibits the early phase of protein synthesis by interfering with peptidyl transfer.[6][11][16]

Quinupristin then binds to a nearby site on the 50S ribosomal subunit, within the ribosomal exit tunnel.[17] This action inhibits the late phase of protein synthesis by preventing the elongation of the polypeptide chain and causing the premature release of incomplete peptide chains.[6][11][16]

The combined effect is a stable drug-ribosome complex that effectively halts protein synthesis, ultimately leading to bacterial cell death.[12] This synergistic action is the cornerstone of the combination's efficacy, transforming two individually bacteriostatic agents into a potent bactericidal therapy.[6]

Caption: Synergistic binding of dalfopristin and quinupristin to the 50S ribosomal subunit.

Spectrum of Antimicrobial Activity

The quinupristin/dalfopristin combination exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, including many multidrug-resistant strains.[9][18]

Key Susceptible Pathogens:

-

Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains)[8][11]

-

Streptococcus pyogenes [8]

-

Enterococcus faecium (including vancomycin-resistant strains)[6][12][16]

-

Drug-resistant Streptococcus pneumoniae [18]

-

Clostridium perfringens and Peptostreptococcus spp. [18]

It is important to note that quinupristin/dalfopristin has poor activity against Enterococcus faecalis.[8][18]

Mechanisms of Bacterial Resistance

While resistance to quinupristin/dalfopristin is relatively uncommon, several mechanisms have been identified.[13] The synergistic nature of the drug combination necessitates multiple mutations for high-level resistance to develop.[12]

Identified Resistance Mechanisms:

-

Enzymatic Inactivation: Production of enzymes such as dalfopristin-inactivating acetyltransferases or quinupristin-inactivating hydrolases by staphylococcal and enterococcal species.[12]

-

Efflux Pumps: Active transport of the drug out of the bacterial cell, observed in coagulase-negative staphylococci and Enterococcus faecium.[7][12]

-

Target Site Modification: Alterations in the ribosomal binding sites. This can occur through:

-

Ribosomal Methylation: The most common mechanism of resistance to streptogramin B is through the production of ribosomal methylases encoded by erm genes, leading to the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.[19]

-

Mutations in Ribosomal Proteins: Mutations in ribosomal proteins, such as L22, can confer resistance to quinupristin and, consequently, reduce the efficacy of the combination.[19]

-

Caption: Primary mechanisms of bacterial resistance to quinupristin/dalfopristin.

Clinical Applications and Considerations

Quinupristin/dalfopristin is administered intravenously and is indicated for the treatment of serious or life-threatening infections.[6][13]

Primary Clinical Uses:

-

Vancomycin-resistant Enterococcus faecium (VREF) infections: This is a primary indication, particularly for bacteremia.[6][8]

-

Complicated skin and skin-structure infections (cSSSI): Caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes.[13]

-

Nosocomial pneumonia: Often used in combination with other agents to cover potential Gram-negative pathogens.[18]

Pharmacokinetics and Drug Interactions: Both dalfopristin and quinupristin are extensively metabolized in the liver and are inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme pathway.[12][18] This necessitates caution when co-administering other drugs metabolized by this pathway.[12]

| Pharmacokinetic Parameter | Value |

| Administration | Intravenous[13] |

| Protein Binding | ~90% for dalfopristin[13] |

| Elimination Half-Life | Approximately 1 hour[13] |

| Excretion | Primarily in feces (75-77%) and urine (15-19%)[13] |

Experimental Protocols: Assessing Antimicrobial Susceptibility

Determining the in vitro activity of quinupristin/dalfopristin is essential for guiding clinical therapy and for research purposes. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

-

Prepare Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of quinupristin/dalfopristin.

-

Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculate Plates:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Read Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Self-Validation:

-

The growth control well must show distinct turbidity.

-

The sterility control well must remain clear.

-

Concurrent testing of a quality control strain with a known MIC range for quinupristin/dalfopristin (e.g., Staphylococcus aureus ATCC® 29213™) is mandatory to validate the accuracy of the assay.

Conclusion and Future Perspectives

Dalfopristin, in combination with quinupristin, remains a vital tool in the fight against multidrug-resistant Gram-positive infections. Its unique synergistic mechanism of action provides a significant advantage in an era of diminishing antibiotic efficacy. A thorough understanding of its biochemical properties, mode of action, and potential for resistance is crucial for its judicious clinical use and for the development of next-generation antimicrobial agents. Continued surveillance of resistance patterns and research into novel streptogramin analogues or combination therapies are essential to preserve the utility of this important antibiotic class for the future.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dalfopristin mesilate? Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. Retrieved from [Link]

-

Pharmacology of Dalfopristin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 5). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Streptogramin A – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Dalfopristin. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinupristin/dalfopristin. Retrieved from [Link]

-

Dr M Medical Courses. (2022, September 21). Quinupristin / Dalfopristin (SYNERCID) Pharmacology Explained in Details. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dalfopristin. PubChem. Retrieved from [Link]

-

Lamb, H. M., Figgitt, D. P., & Faulds, D. (1999). Quinupristin/dalfopristin: a review of its use in the management of serious gram-positive infections. Drugs, 58(6), 1061–1097. [Link]

-

Manzella, J. P. (2001). Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections. American Family Physician, 64(11), 1863–1867. [Link]

-

Drugs.com. (2025, May 22). Quinupristin/Dalfopristin Monograph for Professionals. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Antimicrobial Activity of Quinupristin-Dalfopristin Combined with Other Antibiotics against Vancomycin-Resistant Enterococci. Retrieved from [Link]

-

Linden, P. K. (1998). Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience. The Annals of pharmacotherapy, 32(1), 113–120. [Link]

-

Finch, R. G. (1995). Activity of quinupristin/dalfopristin against gram-positive bacteria: clinical applications and therapeutic potential. Journal of antimicrobial chemotherapy, 36 Suppl A, 39–47. [Link]

-

ResearchGate. (n.d.). Structure of dalfopristin and quinupristin within the PTC. To.... Retrieved from [Link]

-

Drew, R. H. (2000). Quinupristin/dalfopristin: a therapeutic review. Clinical therapeutics, 22(11), 1233–1253. [Link]

-

Harms, J. M., Schlünzen, F., Fucini, P., Bartels, H., & Yonath, A. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC biology, 2, 4. [Link]

-

Wikipedia. (n.d.). Streptogramin. Retrieved from [Link]

-

Canu, A., Malbruny, B., Coquemont, M., Davies, T. A., Appelbaum, P. C., & Leclercq, R. (2002). Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 46(5), 1634–1638. [Link]

-

Cocito, C. (1995). The streptogramin antibiotics: update on their mechanism of action. Journal of antimicrobial chemotherapy, 36 Suppl A, 1–3. [Link]

-

Drugs.com. (2023, April 14). List of Streptogramins + Uses, Types & Side Effects. Retrieved from [Link]

-

Davidovich, C., Bashan, A., & Yonath, A. (2007). Structural signatures of antibiotic binding sites on the ribosome. FEBS letters, 581(28), 5435–5442. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dalfopristin. Retrieved from [Link]

-

RxList. (2021, October 22). Streptogramins: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Streptogramin - Wikipedia [en.wikipedia.org]

- 3. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptogramins: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]

- 9. Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinupristin/dalfopristin: a therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Dalfopristin - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinupristin/dalfopristin: a review of its use in the management of serious gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The Streptogramin A Paradigm

Topic: Dalfopristin Spectrum of Activity: Molecular Synergism and Resistance Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Dalfopristin is not merely a protein synthesis inhibitor; it is an allosteric enabler . As a semisynthetic Streptogramin A (Group A) derived from pristinamycin IIA, its primary therapeutic value lies in its obligate synergy with Quinupristin (Streptogramin B).

While isolated Dalfopristin exhibits modest bacteriostatic activity, its binding to the bacterial 50S ribosomal subunit induces a critical conformational change.[1][2][3] This structural shift increases the ribosomal affinity for Quinupristin by approximately 100-fold , converting a dual-bacteriostatic regimen into a potent bactericidal complex (Synercid).

This guide dissects the molecular mechanics of this synergy, the specific spectrum of activity defined by Streptogramin A susceptibility, and the experimental protocols required to validate these interactions in a research setting.

Molecular Pharmacology: The Allosteric Trigger

To understand the spectrum, one must understand the target. Dalfopristin targets the Peptidyl Transferase Center (PTC) on the 23S rRNA of the 50S subunit.

Mechanism of Action

-

Direct Inhibition: Dalfopristin binds to the A- and P-sites of the PTC, sterically hindering the binding of aminoacyl-tRNA.[4] This blocks the early phase of protein synthesis (peptide bond formation and translocation).

-

Allosteric Modulation: Binding induces a stable conformational change in the 50S subunit. This exposes the high-affinity binding site for Quinupristin (which binds at the tunnel entrance to block peptide egress).

Visualization: The Synergistic Workflow

Figure 1: The sequential binding mechanism where Dalfopristin acts as the primary conformational switch, enabling high-affinity binding of Quinupristin.[3]

Spectrum of Activity

Dalfopristin's spectrum is largely defined by the presence of specific resistance genes (efflux or enzymatic) rather than target absence. It is the "weak link" in the combination; if an organism is resistant to Dalfopristin (Streptogramin A), the synergy collapses, and the combination becomes ineffective.

Quantitative Susceptibility Profile (MIC Data)

| Organism | Phenotype | Dalfopristin/Quinupristin MIC₉₀ (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | MSSA / MRSA | 0.5 – 1.0 | Highly Active. Bactericidal.[2][3][5][6][7] |

| Staphylococcus epidermidis | MRSE | 0.25 – 0.5 | Highly Active. |

| Enterococcus faecium | Vancomycin-Resistant (VREF) | 1.0 – 2.0 | Critical Target. Often bacteriostatic. |

| Enterococcus faecalis | Wild Type | > 16 (Resistant) | Intrinsic Resistance (via lsa gene). |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.5 – 1.0 | Highly Active. |

| Haemophilus influenzae | -- | 2.0 – 4.0 | Moderately Susceptible.[8] |

| Enterobacteriaceae | E. coli, Klebsiella | > 32 (Resistant) | Impermeable / Efflux. |

The Enterococcus Divide: faecium vs. faecalis

A critical distinction for researchers is the intrinsic resistance of E. faecalis.

-

E. faecium: Generally susceptible.[5][8] Dalfopristin binds effectively.[3][7]

-

E. faecalis: Intrinsically resistant due to the chromosomal lsa gene (ABC transporter). This pump exports Streptogramin A (Dalfopristin), preventing the conformational change required for Quinupristin binding. Result: The combination is inactive.

Mechanisms of Resistance

Resistance to Dalfopristin is the primary driver of therapeutic failure for the combination. It occurs via two main pathways: enzymatic modification and active efflux.[9]

Enzymatic Inactivation (vat genes)

-

Gene Family: vat(A), vat(B), vat(D), vat(E).

-

Mechanism: Encodes Virginiamycin Acetyltransferases (Vat) .[10][11] These enzymes transfer an acetyl group to the hydroxyl group of Dalfopristin.

-

Consequence: Acetylated Dalfopristin cannot bind the ribosome; synergy is abolished.

Active Efflux (vga and lsa genes)

-

Gene Family: vga(A), vga(B) (Staphylococci); lsa (Enterococci).

-

Mechanism: ATP-binding cassette (ABC) proteins pump Streptogramin A out of the cell.

-

Consequence: Intracellular concentration drops below the threshold needed to trigger the ribosomal conformational change.

Visualization: Resistance Pathways

Figure 2: The two dominant resistance mechanisms: Acetylation (Vat) rendering the drug inert, and Efflux (Vga/Lsa) reducing intracellular accumulation.

Experimental Protocols

To evaluate Dalfopristin activity, standard MIC testing is insufficient to capture the synergistic dynamics. The following protocols are recommended for high-fidelity characterization.

Protocol A: Synergistic Time-Kill Assay

Purpose: To differentiate bacteriostatic vs. bactericidal activity of the combination vs. single agents.

-

Preparation:

-

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL of S. aureus or E. faecium.

-

-

Setup (4 Flasks):

-

Control: Growth media only.

-

Arm A: Dalfopristin alone (at

MIC). -

Arm B: Quinupristin alone (at

MIC). -

Arm C: Combination (30:70 ratio) at

MIC.

-

-

Sampling:

-

Incubate at 37°C with shaking.

-

Aliquot samples at 0, 2, 4, 8, and 24 hours.

-

-

Quantification:

-

Serially dilute in saline.

-

Plate on drug-free agar (avoid carryover effect).

-

-

Interpretation:

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07 / EUCAST

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are correct, though Streptogramins are less cation-dependent than Daptomycin.

-

Ratio: Use the fixed ratio of 30:70 (Quinupristin:Dalfopristin) if testing the commercial formulation.

-

Note for Researchers: If testing Dalfopristin alone to screen for vat genes, dissolve pure substance in small volume of Methanol or DMSO before diluting in water.

-

-

Inoculum: Standard

CFU/mL. -

Incubation: 16–20 hours at 35°C

2°C. -

Readout: Visual turbidity.

-

S. aureus Breakpoints (CLSI): Susceptible

µg/mL; Resistant

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6323289: Dalfopristin. [Link]

-

Harms, J. M., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology. [Link]

-

Manzlla, J. P. (2001). Quinupristin/dalfopristin: A new streptogramin antibiotic.[13] American Family Physician. [Link]

-

Soltani, M., et al. (2000). Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium.[14] Antimicrobial Agents and Chemotherapy.[5][8][9][10][11][13][15] [Link]

-

Lamb, H. M., et al. (1999). Quinupristin/dalfopristin: a review of its use in the management of serious gram-positive infections. Drugs.[1][2][3][5][6][7][8][9][10][14][16][17] [Link]

Sources

- 1. Dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]

- 4. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of vat(E-3), a Novel Gene Encoding Resistance to Quinupristin-Dalfopristin in a Strain of Enterococcus faecium from a Hospital Patient in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bactericidal and inhibitory activity of quinupristin/dalfopristin against vancomycin- and gentamicin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium from animals, raw meat, and hospital patients in Western Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dalfopristin

This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of dalfopristin, a streptogramin antibiotic. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's disposition in the body. Dalfopristin is a semi-synthetic derivative of pristinamycin IIA and is co-administered with quinupristin, a derivative of pristinamycin I, in a fixed 70:30 weight-to-weight ratio under the trade name Synercid®.[1][2][3] This combination acts synergistically to inhibit bacterial protein synthesis, providing bactericidal activity against a range of Gram-positive pathogens, including multi-drug resistant strains like vancomycin-resistant Enterococcus faecium (VRE).[3][4][5]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of a drug's ADME properties is fundamental to its safe and effective use. Dalfopristin, in combination with quinupristin, exhibits a distinct pharmacokinetic profile characterized by intravenous administration, rapid metabolism, and primary elimination via the hepatobiliary system.

Dalfopristin has minimal oral absorption and therefore must be administered intravenously.[6][7] Following a 60-minute intravenous infusion, a linear relationship is observed between the administered dose and the maximum plasma concentration (Cmax).[6]

Dalfopristin has a steady-state volume of distribution of approximately 0.24 L/kg.[8][9] This indicates that the drug is primarily distributed within the extracellular fluid. The protein binding of dalfopristin is considered moderate.[8][10] Dalfopristin demonstrates limited penetration into noninflammatory blister fluid, with concentrations reaching about 11% of those in plasma.[8][10] However, when considering the parent drug and its major metabolites, the total penetration into blister fluid is approximately 40% of plasma levels.[8][10]

Dalfopristin is extensively metabolized, primarily in the liver.[4][11] The main metabolic pathway is non-enzymatic hydrolysis, which results in the formation of an active metabolite, pristinamycin IIA.[6][8][12] While dalfopristin itself is not a substrate for cytochrome P450 (CYP) enzymes, the quinupristin/dalfopristin combination is a potent inhibitor of the CYP3A4 isoenzyme.[4][7][12] This has significant implications for drug-drug interactions.

The primary route of elimination for dalfopristin and its metabolites is through the feces, accounting for 75-77% of the administered dose, with biliary excretion being the principal mechanism.[6][12][13] Renal excretion plays a minor role, with approximately 19% of a dalfopristin dose being eliminated in the urine.[6][10][12] The elimination half-life of dalfopristin is short, approximately 0.70 to 1.3 hours.[6][8][12] Despite this, a prolonged post-antibiotic effect contributes to its efficacy with intermittent dosing schedules.[4]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key steady-state pharmacokinetic parameters for dalfopristin when administered as part of the quinupristin/dalfopristin combination at a dose of 7.5 mg/kg every 8 hours.

| Parameter | Value | Reference(s) |

| Cmax (Maximum Plasma Concentration) | ~8 µg/mL | [10] |

| t½ (Elimination Half-life) | 0.70 - 1.3 hours | [6][8][12] |

| Vd (Volume of Distribution) | 0.24 L/kg | [8][9] |

| Clearance | 0.72 L/h/kg | [8] |

| AUC (Area Under the Curve) | 10.57 ± 2.24 µg·h/mL (for dalfopristin and its metabolite) | [9] |

Note: Values can vary depending on the patient population and dosing regimen.

Metabolic Pathways and Enzymatic Interactions

The biotransformation of dalfopristin is a critical aspect of its pharmacology. The primary metabolic event is the hydrolysis of the parent molecule to form pristinamycin IIA, an active metabolite.[6][12]

Causality in Metabolism: The hydrolysis of dalfopristin is a non-enzymatic process, meaning it is not dependent on the activity of metabolic enzyme systems like cytochrome P450.[10] This is an important distinction, as it suggests that genetic polymorphisms in CYP enzymes, which can significantly alter the metabolism of many other drugs, are unlikely to have a direct impact on dalfopristin's clearance.[14]

However, the combination of quinupristin/dalfopristin acts as a significant inhibitor of CYP3A4.[7][11][12] CYP3A4 is a major enzyme in the human liver and intestine, responsible for the metabolism of a large number of therapeutic agents.[15] Inhibition of this enzyme by quinupristin/dalfopristin can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are CYP3A4 substrates. This can result in an increased risk of toxicity from the concomitant medications.[3][12]

Sources

- 1. Dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 4. Quinupristin-dalfopristin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of Quinupristin-Dalfopristin with Eight Other Antibiotics as Measured by Time-Kill Studies with 10 Strains of Staphylococcus aureus for Which Quinupristin-Dalfopristin Alone Was Not Bactericidal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdr.net [pdr.net]

- 11. Quinupristin/dalfopristin: a therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

Technical Deep Dive: The Discovery and Engineering of Dalfopristin

Executive Summary

This technical guide analyzes the development of Dalfopristin , a semi-synthetic Group A streptogramin antibiotic. It details the chemical engineering required to transform the insoluble natural product Pristinamycin IIA into a clinically viable intravenous agent. We explore the structural biology of its synergistic mechanism with Quinupristin, the specific chemical protocols used in its synthesis, and the molecular basis of resistance mediated by Vat acetyltransferases.

Part 1: The Streptogramin Paradox

The streptogramin class of antibiotics, discovered in the 1950s from Streptomyces species, presented a unique pharmacological paradox. They exhibited potent bactericidal activity against Gram-positive pathogens through a "double-hit" synergy, yet they were clinically hamstrung by poor physicochemical properties.[1][2]

The natural product complex Pristinamycin , produced by Streptomyces pristinaespiralis, consists of two distinct chemical entities:

While effective orally for minor infections, Pristinamycin IIA is practically insoluble in water.[2] This insolubility rendered the development of an intravenous formulation impossible without significant chemical modification. The discovery of Dalfopristin (RP 54476) by researchers at Rhône-Poulenc Rorer (now Sanofi) was a triumph of targeted semi-synthesis designed to overcome this solubility barrier without sacrificing ribosomal affinity.[1][2]

Part 2: Chemical Engineering & Synthesis Protocol

The transformation of Pristinamycin IIA into Dalfopristin involves the introduction of an ionizable side chain to confer water solubility.

The Structural Modification

The core engineering strategy focused on the conjugated double bond system of the dehydroproline ring (C26-C27).[1][2] This site is electrophilic and susceptible to Michael-type addition.[1][2]

-

Objective: Introduce a solubilizing amine functionality.

-

Solution: Stereoselective addition of 2-diethylaminoethanethiol .[1][2]

-

Result: The resulting sulfide is oxidized to a sulfone , yielding Dalfopristin. This sulfone moiety is critical; it stabilizes the molecule and prevents the reversible elimination of the thiol (retro-Michael reaction) which would regenerate the insoluble parent compound.[1][2]

Experimental Protocol: Semi-Synthesis of Dalfopristin

Note: This protocol synthesizes technical insights from patent literature and process chemistry optimizations.

Reagents:

-

Oxidant: Hydrogen Peroxide (

) with Sodium Tungstate (

Step-by-Step Workflow:

-

Michael Addition (Thiolation):

-

Dissolve Pristinamycin IIA in a polar organic solvent (e.g., methanol or chloroform).[1][2]

-

Add 2-diethylaminoethanethiol (1.1 equivalents) at low temperature (

to -

Mechanism:[2][5][6][7][8][9] The thiol attacks the

-carbon of the -

Checkpoint: Monitor disappearance of the characteristic UV absorbance of the conjugated diene system.

-

-

Oxidation (Sulfone Formation):

-

Purification:

Quantitative Comparison: Parent vs. Derivative[2]

| Property | Pristinamycin IIA (Parent) | Dalfopristin (Derivative) |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | > 50 mg/mL (as mesylate salt) |

| Chemical Class | Natural Macrolactone | Amino-alkyl Sulfone Macrolactone |

| Ribosomal Affinity | High ( | Moderate (slightly lower than parent) |

| Metabolic Stability | Moderate | High (Sulfone is chemically stable) |

Visualization: Synthesis Pathway[2]

Caption: Chemical evolution from the natural product Pristinamycin IIA to the semi-synthetic Dalfopristin via Michael addition and oxidation.

Part 3: Mechanism of Action - The Synergistic Blockade

Dalfopristin is rarely used alone.[2] Its clinical value lies in its synergy with Quinupristin (a Group B streptogramin derived from Pristinamycin IA).[1][2] The combination, marketed as Synercid (30:70 Quinupristin:Dalfopristin), achieves bactericidal activity where individual components are merely bacteriostatic.[1][2]

The Allosteric Trigger

-

Primary Binding (Dalfopristin): Dalfopristin binds to the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.[2] Specifically, it interacts with the 23S rRNA nucleotides (A2062, G2505, U2506, U2585).[1][2]

-

Conformational Change: Binding induces a stable conformational shift in the 50S subunit.

-

Secondary Binding (Quinupristin): This structural shift increases the ribosome's affinity for Quinupristin by approximately 100-fold .[2] Quinupristin binds to the ribosomal exit tunnel (overlapping with the macrolide binding site).[2]

-

The "Double-Lock":

Visualization: Mechanism of Synergy[7][9]

Caption: The cooperative binding mechanism where Dalfopristin allosterically primes the ribosome for Quinupristin binding.[1][2]

Part 4: Resistance and Clinical Context

Despite the ingenious chemical engineering, resistance to Streptogramins has emerged, primarily driven by the use of Virginiamycin in agriculture and the subsequent selection pressure.

The Vat Enzyme Mechanism

The primary mechanism of resistance to Group A streptogramins (like Dalfopristin) is enzymatic inactivation by Virginiamycin Acetyltransferases (Vat) .[1][2][10]

-

Target: The O-18 hydroxyl group on the Dalfopristin macrocycle.[2][11]

-

Reaction: Vat enzymes (e.g., VatD, VatA) transfer an acetyl group from Acetyl-CoA to the O-18 hydroxyl.[1][2]

-

Consequence: The O-18 hydroxyl is critical for hydrogen bonding with the G2505 nucleotide of the 23S rRNA. Acetylation sterically hinders this interaction, preventing the drug from binding to the ribosome. Without Dalfopristin binding, the synergistic affinity increase for Quinupristin does not occur, rendering the combination ineffective.

Clinical Rise and Fall

-

Approval (1999): Synercid was approved via FDA fast-track for Vancomycin-Resistant Enterococcus faecium (VREF), a critical unmet need at the time.[1][2]

-

Limitations:

-

Phlebitis: The solubilizing diethylaminoethylsulfonyl group, while necessary, contributed to significant venous irritation, requiring administration via a central line.

-

Metabolism: Potent inhibition of CYP3A4, leading to numerous drug-drug interactions.[1][2]

-

Displacement: The arrival of Linezolid (Zyvox) and Daptomycin provided safer, easier-to-administer alternatives, leading to the eventual discontinuation of Synercid manufacturing in the early 2020s.

-

References

-

Bonfiglio, G., et al. (1999).[1][2] "In vitro activity of quinupristin/dalfopristin against Gram-positive bacteria." Chemotherapy.[2][9] Link

-

Cocito, C. (1979).[1][2] "Antibiotics of the virginiamycin family, inhibitors which contain synergistic components."[8][12] Microbiological Reviews. Link

-

Kehoe, L. E., et al. (2003).[1][2] "Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens." Journal of Biological Chemistry. Link

-

Lamb, H. M., et al. (1999).[1][2] "Quinupristin/Dalfopristin: A Review of its use in the management of serious Gram-positive infections." Drugs. Link

-

Noeske, J., et al. (2014).[1][2] "Synergy of streptogramin antibiotics occurs independently of their effects on translation." Antimicrobial Agents and Chemotherapy.[2][9][10][13] Link

-

Pechère, J. C. (1996).[1][2] "Streptogramins: a unique class of antibiotics."[6] Drugs. Link

Sources

- 1. Quinupristin/Dalfopristin | C87H117N13O19S2 | CID 71770713 - PubChem [pubchem.ncbi.nlm.nih.gov]